Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
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Overview
Description
Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes an ethoxycarbonyl group attached to a phenyl ring, further connected to an isoxazole ring. The compound has a molecular formula of C14H13NO5 and a molecular weight of 275.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3, leading to substituted isoxazoles . Another approach involves the oxidation of propargylamines to oximes followed by intramolecular cyclization mediated by CuCl . These methods are known for their high yields and moderate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can occur at different positions on the phenyl ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted isoxazole derivatives.
Scientific Research Applications
Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: Similar in structure but with a methoxy group instead of an ethoxycarbonyl group.
Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate: Contains a methylthio group attached to the phenyl ring.
Uniqueness
Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The ethoxycarbonyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 5-(4-ethoxycarbonylphenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-3-19-13(16)10-6-4-9(5-7-10)12-8-11(15-20-12)14(17)18-2/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGXJVLPSHCCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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